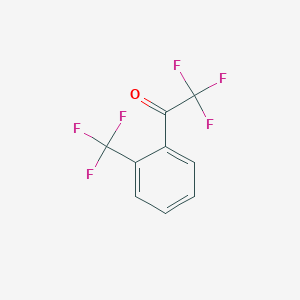

2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone” is an organic compound with the molecular formula CF3C6H4COCF3 . It is used as a starting material for the synthesis of various other compounds .

Synthesis Analysis

The compound can be prepared by Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid . It can also undergo asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .

Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone” consists of a benzene ring attached to a carbonyl group (C=O) and a trifluoromethyl group (CF3) at the 2 and 2’ positions respectively .

Chemical Reactions Analysis

This compound is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It can also undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .

Physical And Chemical Properties Analysis

The compound has a refractive index of 1.415 (lit.) and a density of 1.418 g/mL at 25 °C (lit.) . It has a boiling point of 65-67 °C/24 mmHg (lit.) .

Scientific Research Applications

Synthesis of Fluorinated Polymers

2,2,2-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers. These polymers have high average molecular weight, high thermal stability, and good film-forming properties .

Organocatalyst for Oxidation

This compound is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .

Starting Material for Diazirine Synthesis

2,2,2-Trifluoroacetophenone is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .

Asymmetric Reduction

It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .

Condensation Reactions

This compound undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .

Trifluoromethylation by Photoredox Catalysis

2,2,2-Trifluoroacetophenone is used in trifluoromethylation by visible-light-driven photoredox catalysis .

Safety and Hazards

The compound is classified as a flammable liquid (Flam. Liq. 3), skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Mechanism of Action

Mode of Action

It has been used in the synthesis of new fluorinated polymers, suggesting that it may interact with other molecules to form complex structures .

Biochemical Pathways

Its role in the synthesis of fluorinated polymers suggests that it may be involved in polymerization reactions .

Pharmacokinetics

Its physical properties, such as its liquid form and density of 1.418 g/mL at 25 °C, may influence its bioavailability .

Result of Action

Its use in the synthesis of fluorinated polymers suggests that it may contribute to the formation of these high molecular weight, thermally stable compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone . For instance, its boiling point is 65-67 °C at 24 mmHg, indicating that it may evaporate under certain conditions . Additionally, it should be stored in a cool, dry place to maintain its stability .

properties

IUPAC Name |

2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQVFSPSGIQSCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2616993.png)

![N-(2-methoxy-5-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2616994.png)

![2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2616996.png)

![4-(4-Chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2617001.png)

![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2617006.png)

![4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2617010.png)

![1-[4-[4-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2617013.png)